4,6-Dichloro-5,8-dimethoxyquinoline
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Overview
Description
4,6-Dichloro-5,8-dimethoxyquinoline is a chemical compound with the molecular formula C12H8Cl2N2O2. It belongs to the quinoline family, which is known for its diverse biological activities and applications in various fields such as medicine, agriculture, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Dichloro-5,8-dimethoxyquinoline typically involves the chlorination and methoxylation of quinoline derivatives. One common method includes the reaction of 4,6-dichloroquinoline with methoxy reagents under controlled conditions. The reaction is usually carried out in the presence of a catalyst and a suitable solvent to ensure high yield and purity .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale chemical reactors where the reaction conditions such as temperature, pressure, and concentration of reactants are meticulously controlled. The process may also include purification steps like crystallization and distillation to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
4,6-Dichloro-5,8-dimethoxyquinoline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert it into different quinoline derivatives.
Substitution: Halogen atoms in the compound can be substituted with other functional groups like amines or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents such as amines, alkyl halides, and organometallic compounds are employed under various conditions.
Major Products Formed
Scientific Research Applications
4,6-Dichloro-5,8-dimethoxyquinoline has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in developing new pharmaceuticals.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 4,6-Dichloro-5,8-dimethoxyquinoline involves its interaction with specific molecular targets and pathways. It can inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest its potential in modulating various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- 4-Chloro-6,7-dimethoxyquinoline
- 4,7-Dichloroquinoline
- 2,4-Dichloro-6,7-dimethoxyquinazoline
Uniqueness
Compared to similar compounds, 4,6-Dichloro-5,8-dimethoxyquinoline stands out due to its unique substitution pattern on the quinoline ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications .
Properties
CAS No. |
406937-10-8 |
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Molecular Formula |
C11H9Cl2NO2 |
Molecular Weight |
258.10 g/mol |
IUPAC Name |
4,6-dichloro-5,8-dimethoxyquinoline |
InChI |
InChI=1S/C11H9Cl2NO2/c1-15-8-5-7(13)11(16-2)9-6(12)3-4-14-10(8)9/h3-5H,1-2H3 |
InChI Key |
KLHBBKRDGFSLAP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C2=C(C=CN=C12)Cl)OC)Cl |
Origin of Product |
United States |
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